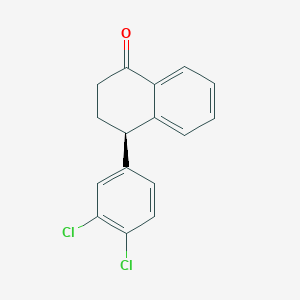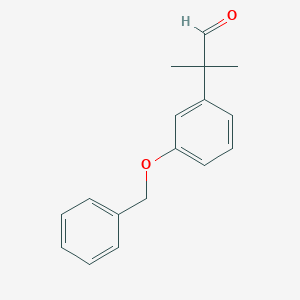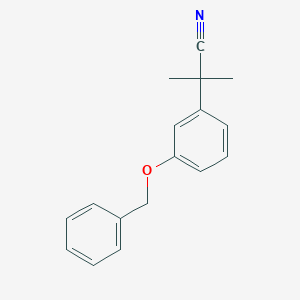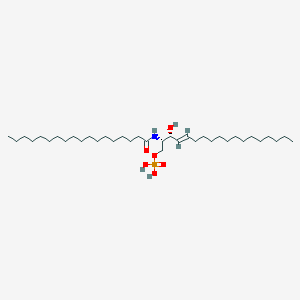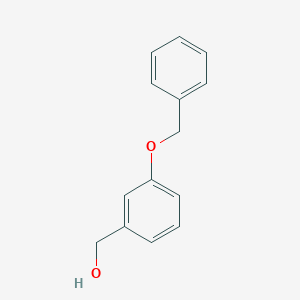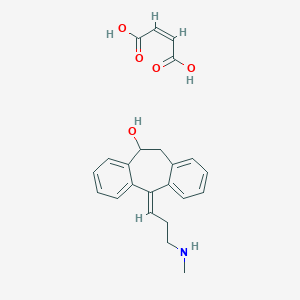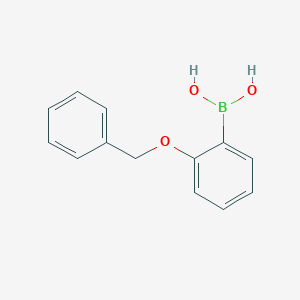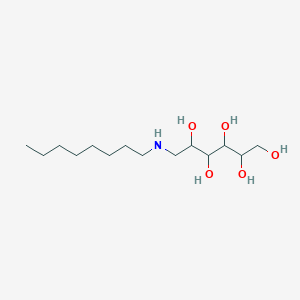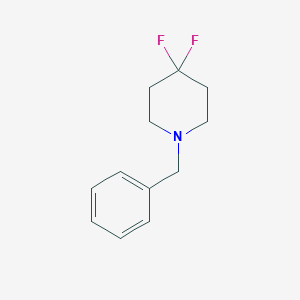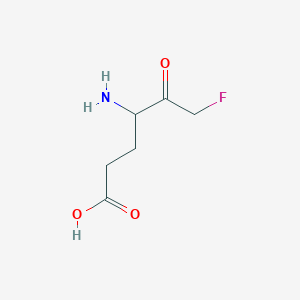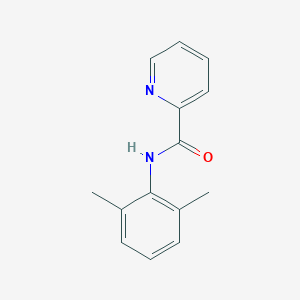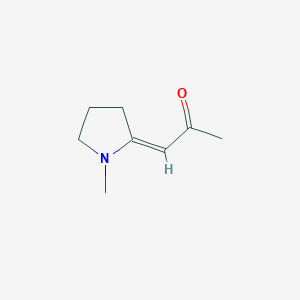
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, also known as MDPK or Methylenedioxy Pyrrolidinyl Ketone, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. MDPK is a popular research chemical that is often used in scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that are involved in regulating mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one increases their levels in the synapse, leading to an increase in their activity and effects on the brain. This increase in neurotransmitter activity is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.
Biochemical And Physiological Effects
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to have a range of biochemical and physiological effects on the body. In addition to its stimulant and euphoric effects, (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. Long-term use of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been associated with a range of adverse effects, including cardiovascular problems, kidney damage, and neurological disorders.
Advantages And Limitations For Lab Experiments
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has several advantages as a research chemical, including its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for investigating the role of these neurotransmitters in the brain. However, there are also several limitations to using (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one in lab experiments, including its potential for abuse and dependence, as well as the lack of data on its long-term effects on the body.
Future Directions
There are several potential future directions for research on (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one, including investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the body, as well as its potential for abuse and dependence. Finally, there is a need for the development of new and more effective treatments for drug addiction, including the development of medications that can help to reduce the negative effects of drugs like (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one on the brain and body.
Scientific Research Applications
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the primary areas of research has been to investigate the mechanism of action of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one and its effects on the central nervous system. Studies have shown that (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant and euphoric effects of (1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one.
properties
CAS RN |
126412-05-3 |
|---|---|
Product Name |
(1E)-1-(1-Methylpyrrolidin-2-ylidene)propan-2-one |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1E)-1-(1-methylpyrrolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-3-5-9(8)2/h6H,3-5H2,1-2H3/b8-6+ |
InChI Key |
CXSJAGTXTKECJV-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=O)/C=C/1\CCCN1C |
SMILES |
CC(=O)C=C1CCCN1C |
Canonical SMILES |
CC(=O)C=C1CCCN1C |
synonyms |
2-Propanone, 1-(1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



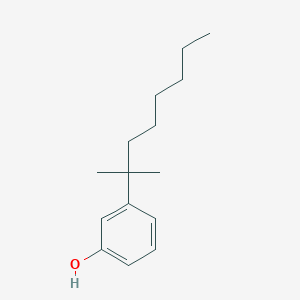
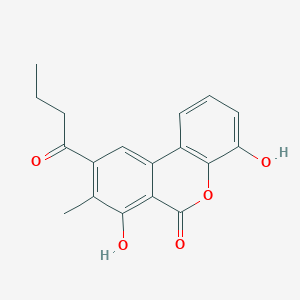
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
